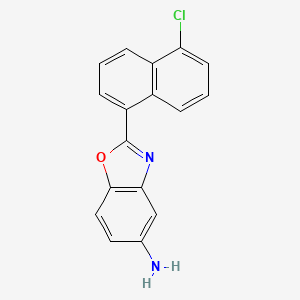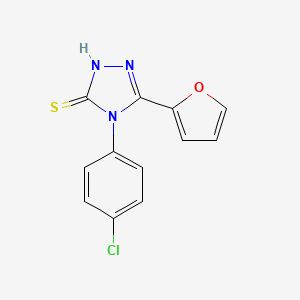
2-Cloro-7-metilquinoxalina
Descripción general
Descripción
2-Chloro-7-methylquinoxaline is a heterocyclic aromatic compound with the molecular formula C9H7ClN2. It is characterized by a quinoxaline core structure, which consists of a benzene ring fused with a pyrazine ring.
Aplicaciones Científicas De Investigación
2-Chloro-7-methylquinoxaline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and as a probe in biochemical assays.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
Target of Action
2-Chloro-7-methylquinoxaline (CMQ) is a derivative of quinoxaline, a nitrogen-containing heterocyclic compound . Quinoxaline and its derivatives have been found to have a wide range of pharmaceutical applications, acting on various targets, receptors, or microorganisms . .
Mode of Action
Quinoxaline derivatives have been found to interact with their targets in various ways, leading to changes in cellular processes . For instance, some quinoxaline derivatives have shown promising activity against alpha-glucosidase .
Biochemical Pathways
Quinoxaline derivatives have been found to affect a wide range of biochemical pathways, depending on their specific targets .
Pharmacokinetics
It is known that the compound has a molecular weight of 1786 , which could influence its bioavailability and pharmacokinetic behavior.
Result of Action
Quinoxaline derivatives have been found to have a wide range of biological effects, depending on their specific targets and modes of action .
Análisis Bioquímico
Biochemical Properties
2-Chloro-7-methylquinoxaline plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. It has been identified as an inhibitor of the enzyme CYP1A2, which is involved in the metabolism of various xenobiotics and endogenous compounds . This interaction suggests that 2-Chloro-7-methylquinoxaline can modulate the activity of CYP1A2, potentially affecting the metabolism of other substances that are substrates of this enzyme.
Cellular Effects
2-Chloro-7-methylquinoxaline has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to inhibit the proliferation of certain cancer cell lines by interfering with their signaling pathways. Additionally, 2-Chloro-7-methylquinoxaline can modulate gene expression, leading to changes in the expression levels of genes involved in cell cycle regulation and apoptosis.
Molecular Mechanism
The molecular mechanism of action of 2-Chloro-7-methylquinoxaline involves its binding interactions with specific biomolecules. It binds to the active site of CYP1A2, inhibiting its enzymatic activity . This inhibition can lead to a decrease in the metabolism of substrates that are processed by CYP1A2. Furthermore, 2-Chloro-7-methylquinoxaline can interact with other proteins and enzymes, potentially leading to changes in their activity and function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Chloro-7-methylquinoxaline have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term exposure to 2-Chloro-7-methylquinoxaline has been shown to result in sustained inhibition of CYP1A2 activity, which can have lasting effects on cellular function . Additionally, prolonged exposure may lead to adaptive responses in cells, such as changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 2-Chloro-7-methylquinoxaline in animal models vary with different dosages. At low doses, the compound can effectively inhibit CYP1A2 activity without causing significant toxicity . At higher doses, 2-Chloro-7-methylquinoxaline can induce toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects are likely due to the compound’s ability to interfere with essential metabolic processes and induce oxidative stress .
Metabolic Pathways
2-Chloro-7-methylquinoxaline is involved in several metabolic pathways. It interacts with enzymes such as CYP1A2, which plays a crucial role in its metabolism . The compound can also affect metabolic flux by altering the activity of enzymes involved in key metabolic pathways . This can lead to changes in metabolite levels and overall metabolic homeostasis .
Transport and Distribution
Within cells and tissues, 2-Chloro-7-methylquinoxaline is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to various cellular compartments, where it can exert its biochemical effects . The compound’s distribution is influenced by its physicochemical properties, such as lipophilicity and solubility .
Subcellular Localization
2-Chloro-7-methylquinoxaline is localized to specific subcellular compartments, where it can interact with target biomolecules . Its subcellular localization is influenced by targeting signals and post-translational modifications that direct it to particular organelles . This localization is crucial for its activity, as it allows the compound to effectively modulate the function of its target enzymes and proteins .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-7-methylquinoxaline typically involves the condensation of appropriate substituted anilines with 1,2-dicarbonyl compounds. One common method includes the reaction of 2-chloroaniline with methylglyoxal under acidic conditions to form the desired quinoxaline derivative . The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid, and the mixture is refluxed to facilitate the formation of the quinoxaline ring.
Industrial Production Methods: Industrial production of 2-Chloro-7-methylquinoxaline often employs similar synthetic routes but on a larger scale. The process may involve the use of continuous flow reactors to enhance efficiency and yield. Additionally, green chemistry approaches, such as microwave-assisted synthesis and solvent-free conditions, are being explored to minimize environmental impact .
Análisis De Reacciones Químicas
Types of Reactions: 2-Chloro-7-methylquinoxaline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium amide or thiourea in polar solvents are commonly used.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Major Products Formed:
Substitution Products: Depending on the nucleophile, products such as 2-amino-7-methylquinoxaline or 2-thio-7-methylquinoxaline can be formed.
Oxidation Products: Oxidation can lead to the formation of quinoxaline N-oxides.
Reduction Products: Reduction can yield partially or fully hydrogenated quinoxaline derivatives.
Comparación Con Compuestos Similares
- 2-Chloroquinoxaline
- 7-Methylquinoxaline
- 2-Methylquinoxaline
- 7-Chloroquinoxaline
Comparison: 2-Chloro-7-methylquinoxaline is unique due to the presence of both a chlorine atom and a methyl group on the quinoxaline ring. This dual substitution enhances its reactivity and potential for diverse chemical modifications compared to its analogs. For instance, 2-Chloroquinoxaline lacks the methyl group, which may affect its steric and electronic properties, while 7-Methylquinoxaline lacks the chlorine atom, influencing its reactivity in substitution reactions .
Propiedades
IUPAC Name |
2-chloro-7-methylquinoxaline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2/c1-6-2-3-7-8(4-6)12-9(10)5-11-7/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLTMISOVULFCFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=CN=C2C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60343268 | |
| Record name | 2-Chloro-7-methylquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60343268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90272-84-7 | |
| Record name | 2-Chloro-7-methylquinoxaline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=90272-84-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-7-methylquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60343268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(3-Chloro-2-methyl-phenyl)-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol](/img/structure/B1349015.png)

![5-ethyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B1349019.png)






![(4-Cyclohexyl-5-furan-2-yl-4h-[1,2,4]triazol-3-yl-sulfanyl)acetic acid](/img/structure/B1349047.png)



